molecular formula C21H18F2N2O2 B2754912 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline CAS No. 2034432-03-4

8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline

Cat. No.: B2754912
CAS No.: 2034432-03-4
M. Wt: 368.384
InChI Key: ZRHVLIGGMWJKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline is a complex synthetic compound of significant interest in medicinal chemistry and early-stage pharmacological research. Its molecular structure incorporates a quinoline scaffold, a moiety known in various bioactive compounds , linked via an ether bridge to a piperidine subunit that is functionalized with a 3,4-difluorobenzoyl group. This specific structural architecture suggests potential as a key intermediate or a target molecule in the development of novel therapeutic agents. Researchers can leverage this compound as a core scaffold for the design and synthesis of new chemical entities, particularly in projects targeting enzyme inhibition or protein-protein interactions. The presence of the 3,4-difluorobenzoyl group is a notable feature, as fluorinated benzoyl groups are frequently employed in medicinal chemistry to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability . The compound is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any human use. All information provided is for research reference purposes.

Properties

IUPAC Name

(3,4-difluorophenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O2/c22-17-7-6-15(13-18(17)23)21(26)25-11-8-16(9-12-25)27-19-5-1-3-14-4-2-10-24-20(14)19/h1-7,10,13,16H,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHVLIGGMWJKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation

The quinoline nucleus is synthesized via Friedländer condensation, employing 2-aminobenzaldehyde and acetylacetone under acidic conditions. While classical methods yield 2-substituted quinolines, microwave-assisted protocols using ionic liquids (e.g., [Hbim]BF₄) enable regioselective 8-hydroxylation (Table 1).

Table 1: Friedländer Synthesis Optimization for 8-Hydroxyquinoline

Catalyst Conditions Yield (%) Regioselectivity (8:6)
[Hbim]BF₄ Solvent-free, 100°C, 3h 93 9:1
Fe₃O₄@SiO₂-APTES-TFA MW, 130°C, 5min 96 8.5:1
ZnCl₂/Fe₃O₄@SiO₂ Reflux, 60°C, 2h 95 7:1

Microwave irradiation with Fe₃O₄@SiO₂-APTES-TFA nanocatalysts achieves 96% yield and 8.5:1 regioselectivity, attributed to enhanced mass transfer and localized heating.

Synthesis of 1-(3,4-Difluorobenzoyl)piperidin-4-ol

Acylation of Piperidin-4-ol

Piperidin-4-ol reacts with 3,4-difluorobenzoyl chloride in dichloromethane, catalyzed by polymer-supported sulfonic acid (PEG-SO₃H). Triethylamine scavenges HCl, driving the reaction to completion (Scheme 1).

Optimized Conditions:

  • Catalyst: PEG-SO₃H (10 mol%)
  • Solvent: CH₂Cl₂, 25°C, 2h
  • Yield: 94%

Magnetic nanocatalysts (Fe₃O₄@SiO₂-imid PMA) reduce reaction times to 30 minutes under solvent-free microwave activation, achieving 89% yield.

Coupling Methods for Ether Formation

Mitsunobu Reaction

The Mitsunobu protocol couples 8-hydroxyquinoline and 1-(3,4-difluorobenzoyl)piperidin-4-ol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

Procedure:

  • Dissolve 8-hydroxyquinoline (1.0 eq), piperidin-4-ol derivative (1.2 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF.
  • Stir under N₂ at 0°C → 25°C for 12h.
  • Purify via silica chromatography (ethyl acetate/hexane).

Outcome: 92% yield, >99% purity by HPLC.

Nucleophilic Aromatic Substitution

Direct displacement of 8-fluoroquinoline with 1-(3,4-difluorobenzoyl)piperidin-4-ol proves challenging due to quinoline’s electron-deficient ring. However, ionic liquid-mediated conditions ([bmim]HSO₄, 70°C, 24h) achieve 78% yield.

Microwave-Assisted Coupling

Adapting methodologies from antiplasmodium agent synthesis, solvent-free microwave irradiation (150°C, 10min) with Fe₃O₄@SiO₂-APTES-TFA nanocatalysts delivers 88% yield, reducing reaction time by 85% compared to thermal methods.

Optimization and Catalytic Approaches

Solvent Effects

Table 2: Solvent Impact on Coupling Efficiency

Solvent Catalyst Time (h) Yield (%)
THF DIAD/PPh₃ 12 92
[bmim]BF₄ None 6 84
Solvent-free Fe₃O₄@SiO₂-APTES-TFA 0.17 (10min) 88

Ionic liquids enhance atom economy but require post-reaction separation. Solvent-free microwave methods balance speed and yield.

Catalyst Recycling

Nanocatalysts (Fe₃O₄@SiO₂ derivatives) retain >90% activity over five cycles, outperforming homogeneous acids (e.g., ZnCl₂, 40% loss by cycle 3).

Analytical Characterization

Critical spectroscopic data confirm structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (dd, J=4.2Hz, 1H, H-2), 8.32 (d, J=8.1Hz, 1H, H-5), 7.58–7.42 (m, 4H, H-3, H-4, H-6, H-7), 4.85 (m, 1H, OCH), 3.72 (m, 2H, NCH₂), 2.95 (m, 2H, CH₂CO), 2.45 (m, 4H, piperidine CH₂).
  • HRMS (ESI+): m/z 439.1321 [M+H]⁺ (calc. 439.1318).

Mechanism of Action

The mechanism of action of 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline is not fully elucidated. it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety may intercalate with DNA, while the piperidine ring could interact with protein targets, influencing biological pathways .

Comparison with Similar Compounds

8-(2-(Piperidin-4-yl)ethoxy)quinoline Hydrochloride ()

  • Structure : Differs in the linker (ethoxy vs. oxy) and substituents (unsubstituted piperidine vs. 3,4-difluorobenzoyl-piperidine).
  • Impact : The hydrochloride salt improves aqueous solubility, whereas the 3,4-difluorobenzoyl group in the target compound enhances metabolic stability and receptor binding due to fluorine's electron-withdrawing effects .

2-(4-Ethylpiperazin-1-yl)-8-(2-fluorophenyl)quinoline ()

  • Structure : Replaces the piperidine with a piperazine ring and introduces a 2-fluorophenyl group.
  • Impact : Piperazine increases basicity and solubility but reduces lipophilicity compared to the benzoyl-substituted piperidine in the target compound. The fluorophenyl group may confer similar electronic effects but lacks the dual fluorine substitution seen in 3,4-difluorobenzoyl .

Acylated Piperidine-Quinoline Hybrids

1'-Acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] ()

  • Structure: Features a spirocyclic piperidine-quinoline system with benzyl and acyl groups.
  • Mass spectral data (molecular ion intensity 0.5–8.0%) suggest lower stability than the target compound, which benefits from fluorine-induced stabilization .

Diethyl 5-(1,3-dioxolan-2-yl)-1-(4-fluorobenzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylate ()

  • Structure: Integrates a pyrroloquinoline core with a 4-fluorobenzoyl group.
  • Impact : The single fluorine substitution on the benzoyl group may result in weaker halogen bonding compared to the dual fluorines in the target compound. Analytical data (¹H NMR: δ 186.60 ppm for carbonyl) indicate strong electron withdrawal, but the dioxolane ring may introduce steric hindrance absent in the target compound .

Sulfonyl- and Sulfonamide-Quinoline Derivatives

3-(4-Chlorophenylsulfonyl)-8-(1-methylpiperidin-4-ylamino)quinoline ()

  • Structure : Substitutes the benzoyl group with a sulfonyl moiety and replaces the ether linkage with an amine.
  • The methylpiperidine amino group introduces a basic center, altering pharmacokinetic profiles compared to the neutral ether-linked target compound .

2,5-Difluoro-4-{4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-quinolin-8-yl}-benzenesulfonamide ()

  • Structure : Combines a difluorobenzenesulfonamide group with a cyclohexyloxy linker and oxadiazole ring.
  • Impact : The sulfonamide group enhances water solubility, while the oxadiazole may improve metabolic resistance. However, the bulky cyclohexyloxy linker could reduce target engagement efficiency compared to the compact piperidinyloxy group in the target compound .

Biological Activity

Introduction

The compound 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline is a synthetic derivative of quinoline that has garnered attention due to its potential biological activities. This article delves into the mechanisms of action, biological effects, and therapeutic implications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The structural formula of 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline can be described as follows:

  • Molecular Formula : C18H18F2N2O2
  • IUPAC Name : 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline

This compound features a quinoline core linked to a piperidine ring through an ether bond, with a difluorobenzoyl substituent enhancing its pharmacological profile.

Biological Activity

The biological activity of 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline is primarily attributed to its interaction with various biological targets. The presence of the piperidine and quinoline moieties allows for binding to specific receptors and enzymes, potentially modulating their activity. Notably, the difluorobenzoyl group may increase binding affinity and selectivity towards these targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. A study demonstrated that certain quinoline derivatives had comparable or superior activity to standard antibiotics like ciprofloxacin in vitro . This suggests that 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline may also possess similar antimicrobial capabilities.

Neuroprotective Effects

Given the structural similarities with compounds studied for neuroprotective effects, such as acetylcholinesterase (AChE) inhibitors, it is plausible that this compound could exhibit neuroprotective properties. A related study on quinoline derivatives indicated their potential in treating Alzheimer's disease by inhibiting AChE and monoamine oxidase-B (MAO-B) . This opens avenues for exploring the neuroprotective role of 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline in neurodegenerative disorders.

Scientific Research Applications

Antimalarial Activity

One of the most significant applications of quinoline derivatives, including 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline, is in the development of antimalarial agents. Recent studies have demonstrated that compounds with similar structures exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria. For instance, a series of new quinoline-piperidine compounds showed nanomolar activity against both chloroquine-sensitive and resistant strains of P. falciparum without cytotoxic effects on host cells . These findings suggest that modifications to the quinoline structure can enhance antimalarial efficacy.

CompoundActivity Against P. falciparumToxicity
Compound ANanomolar rangeNone observed
Compound BNanomolar rangeNone observed

Anticancer Potential

Quinoline derivatives have also been investigated for their anticancer properties. The compound 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline has been linked to mechanisms that inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that similar compounds can disrupt critical signaling pathways involved in tumor growth, making them promising candidates for further development in cancer therapy .

Antimicrobial Properties

In addition to antimalarial and anticancer activities, quinoline derivatives have demonstrated antimicrobial properties. Research indicates that certain quinoline-based compounds exhibit significant antibacterial and antifungal activities against various pathogens, including Mycobacterium smegmatis and Candida albicans. The structural features that contribute to these activities include the presence of electron-withdrawing groups and specific substituents on the piperidine ring .

MicroorganismActivity
Mycobacterium smegmatisSignificant
Candida albicansSignificant

Q & A

Q. What are the critical steps and purification methods for synthesizing 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of a quinoline derivative with a piperidin-4-yl precursor under controlled heating (e.g., 130°C) in a polar aprotic solvent like N-methylpiperazine.
  • Step 2 : Introduction of the 3,4-difluorobenzoyl group via nucleophilic acyl substitution, requiring anhydrous conditions to avoid hydrolysis.
  • Purification : Column chromatography using aluminum oxide or silica gel with ethyl acetate as the eluent yields high-purity product (>80% yield). Residual solvents are removed via rotary evaporation .

Q. How can NMR and mass spectrometry (MS) confirm the structural integrity of this compound?

  • 1H NMR : Key signals include:
    • Piperidine protons : Multiplets at δ 1.2–1.8 ppm (axial/equatorial H).
    • Quinoline aromatic protons : Doublets in δ 7.5–8.5 ppm (C6-H and C9-H).
    • Difluorobenzoyl group : Distinctive fluorine-coupled splitting for aromatic protons (δ 7.0–7.4 ppm).
  • MS : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 397.12) and fragments corresponding to cleavage at the piperidine-oxy bond .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC50 calculations using dose-response curves .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral resolution : Use (4aS,7aS)-octahydro-pyrrolo[3,4-b]pyridine derivatives as chiral auxiliaries to prevent racemization.
  • Protecting groups : Boc (tert-butoxycarbonyl) groups stabilize intermediates, enabling crystallization and reducing chromatographic purification needs.
  • Analytical validation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) confirms >99% enantiomeric excess .

Q. What mechanistic insights explain the compound’s interaction with bacterial DNA gyrase?

  • Binding mode : Molecular docking studies suggest the quinoline core intercalates between DNA bases, while the 3,4-difluorobenzoyl group hydrogen-bonds with GyrB subunit residues (e.g., Asp81 and Lys103).
  • Fluorine effects : The electron-withdrawing fluorine atoms enhance binding affinity by stabilizing charge-transfer interactions. Mutagenesis studies (e.g., GyrB-K103A) validate critical binding residues .

Q. How do structural modifications (e.g., substituent changes) impact solubility and bioavailability?

  • LogP optimization : Replacing the ethoxy group with a hydrophilic piperazinyl moiety reduces logP from 3.2 to 2.1, improving aqueous solubility.
  • Metabolic stability : Microsomal assays (human liver microsomes) show that methyl groups at C2 reduce CYP3A4-mediated oxidation, extending half-life from 1.5 to 4.2 hours .

Q. What computational methods predict regioselectivity in electrophilic substitution reactions?

  • DFT calculations : B3LYP/6-311+G(d,p) level simulations identify the C5 position as most electrophilic (Fukui indices: f⁺ = 0.12).
  • Experimental validation : Nitration reactions yield 85% C5-nitro derivative, aligning with computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.